Cas no 2138252-43-2 (methyl 5-(1-methylcyclobutyl)-1H-1,2,3-triazole-4-carboxylate)

Methyl 5-(1-methylcyclobutyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methylcyclobutyl group and a methyl ester functionality. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research, where triazole derivatives are valued for their bioactivity and stability. The methyl ester group enhances solubility and reactivity, facilitating further derivatization. The 1-methylcyclobutyl moiety contributes steric and electronic effects, potentially influencing binding interactions in target molecules. This compound serves as a valuable intermediate for the development of novel pharmacophores or functional materials, offering a balance of reactivity and structural diversity for advanced chemical synthesis.
methyl 5-(1-methylcyclobutyl)-1H-1,2,3-triazole-4-carboxylate structure
2138252-43-2 structure
Product Name:methyl 5-(1-methylcyclobutyl)-1H-1,2,3-triazole-4-carboxylate
CAS No:2138252-43-2
MF:C9H13N3O2
MW:195.218421697617
CID:6154594
PubChem ID:165717556
Update Time:2025-06-27

methyl 5-(1-methylcyclobutyl)-1H-1,2,3-triazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2138252-43-2
    • EN300-786274
    • methyl 5-(1-methylcyclobutyl)-1H-1,2,3-triazole-4-carboxylate
    • Inchi: 1S/C9H13N3O2/c1-9(4-3-5-9)7-6(8(13)14-2)10-12-11-7/h3-5H2,1-2H3,(H,10,11,12)
    • InChI Key: JFUMLWXAKWNIBH-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(C2(C)CCC2)=NNN=1)=O

Computed Properties

  • Exact Mass: 195.100776666g/mol
  • Monoisotopic Mass: 195.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 67.9Ų

methyl 5-(1-methylcyclobutyl)-1H-1,2,3-triazole-4-carboxylate Pricemore >>

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Additional information on methyl 5-(1-methylcyclobutyl)-1H-1,2,3-triazole-4-carboxylate

Methyl 5-(1-methylcyclobutyl)-1H-1,2,3-triazole-4-carboxylate

The compound methyl 5-(1-methylcyclobutyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2138252-43-2) is a synthetic organic compound with a unique structure that combines a methyl ester group with a substituted triazole ring. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. The molecule's structure is characterized by a triazole ring system, which is a heterocyclic aromatic compound with three nitrogen atoms and two carbon atoms in the ring. The methyl ester group at the 4-position of the triazole ring adds to the compound's functional diversity, making it a versatile building block for further chemical modifications.

Recent studies have highlighted the importance of triazole-containing compounds in drug discovery. The triazole ring is known for its stability and ability to form hydrogen bonds, which are critical for molecular interactions in biological systems. In the case of methyl 5-(1-methylcyclobutyl)-1H-1,2,3-triazole-4-carboxylate, the presence of the cyclobutane ring introduces additional structural complexity and potential for stereochemical interactions. This makes the compound an attractive candidate for exploring its pharmacokinetic properties and bioavailability.

The synthesis of this compound involves a multi-step process that typically includes the formation of the triazole ring through cyclization reactions followed by functional group modifications. Researchers have employed various methodologies to optimize the synthesis of similar compounds, focusing on improving yield and purity. For instance, recent advancements in click chemistry have enabled more efficient routes to triazole-containing molecules, which could be applied to the synthesis of methyl 5-(1-methylcyclobutyl)-1H-1,2,3-triazole-4-carboxylate.

In terms of applications, this compound has shown promise in preliminary studies as a potential drug candidate. Its structure suggests that it could act as an inhibitor or modulator of specific biological targets. For example, triazole-containing compounds have been reported to exhibit anti-inflammatory, antifungal, and anticancer activities. The methyl ester group may enhance the compound's solubility and absorption properties, making it more suitable for oral administration.

Moreover, the cyclobutane ring in this molecule introduces strain into the structure, which can be exploited for designing molecules with unique mechanical or electronic properties. This feature has led researchers to explore its potential in nanotechnology and materials science. For instance, strained rings are known to exhibit unusual reactivity and can serve as precursors for forming complex architectures.

From an environmental perspective, understanding the degradation pathways of such compounds is crucial for assessing their ecological impact. Recent research has focused on identifying biodegradation mechanisms for synthetic organic compounds like methyl 5-(1-methylcyclobutyl)-1H-1,2,3-triazole-4-carboxylate, particularly under aerobic and anaerobic conditions. These studies aim to develop sustainable methods for waste management and minimize environmental pollution.

In conclusion, methyl 5-(1-methylcyclobutyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2138252-43-2) is a fascinating compound with diverse structural features that make it a valuable tool in chemical research. Its potential applications span across pharmaceuticals, materials science, and environmental chemistry. As ongoing studies continue to uncover its properties and functionalities, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovations.

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